molecular formula C6H6AsClO3 B14730498 (3-Chlorophenyl)arsonic acid CAS No. 5410-26-4

(3-Chlorophenyl)arsonic acid

Cat. No.: B14730498
CAS No.: 5410-26-4
M. Wt: 236.48 g/mol
InChI Key: RFOUGQJUXZRPQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)arsonic acid typically involves the reaction of 3-chlorophenyl magnesium bromide with arsenic trioxide in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{3-Chlorophenyl magnesium bromide} + \text{Arsenic trioxide} + \text{Hydrochloric acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsonic acid derivatives.

    Reduction: Reduction reactions can convert it to arsonous acid derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products:

    Oxidation: Arsonic acid derivatives.

    Reduction: Arsonous acid derivatives.

    Substitution: Various substituted arsonic acids depending on the nucleophile used.

Scientific Research Applications

(3-Chlorophenyl)arsonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studies have explored its potential as an antimicrobial agent due to its arsenic content.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: It is used in the production of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these enzymes, inhibiting their activity and leading to cellular toxicity. This mechanism is similar to that of other arsenic-containing compounds.

Comparison with Similar Compounds

    Phenyl arsonic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    p-Chlorophenyl arsonic acid: The chlorine atom is in the para position, which can influence its reactivity and biological activity.

    Arsenic trioxide: A simpler arsenic compound with broader applications in medicine and industry.

Uniqueness: (3-Chlorophenyl)arsonic acid is unique due to the presence of both the arsonic acid group and the chlorine substituent on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5410-26-4

Molecular Formula

C6H6AsClO3

Molecular Weight

236.48 g/mol

IUPAC Name

(3-chlorophenyl)arsonic acid

InChI

InChI=1S/C6H6AsClO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

RFOUGQJUXZRPQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](=O)(O)O)Cl

Origin of Product

United States

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